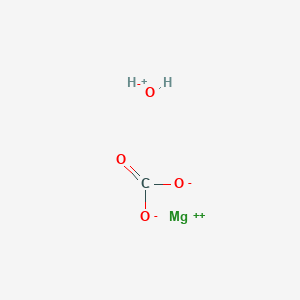![molecular formula C12H11NO2S B096086 [(4-Methylquinolin-2-yl)sulfanyl]acetic acid CAS No. 17880-62-5](/img/structure/B96086.png)
[(4-Methylquinolin-2-yl)sulfanyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[(4-Methylquinolin-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 17880-62-5 . It has a molecular weight of 233.29 and its IUPAC name is [(4-methyl-2-quinolinyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
The melting point of “this compound” is 117 degrees Celsius . Its molecular weight is 233.29 .科学的研究の応用
Synthesis of Novel Quinoline Derivatives: Research has shown the potential for synthesizing new quinoline derivatives based on [(4-Methylquinolin-2-yl)sulfanyl]acetic acid, which may have applications in medicinal chemistry and material science (Avetisyan et al., 2004).
Structural and Mechanistic Studies in Organic Chemistry: The compound's reactivity with trifluoromethyl-β-diketones has been studied, revealing insights into its structural properties and reaction mechanisms, which could be beneficial for developing new chemical syntheses (Singh et al., 1997).
Antimicrobial Applications: Some derivatives of this compound have demonstrated potent antimicrobial activity, suggesting potential use in the development of new antibacterial and antifungal agents (Ghosh et al., 2015).
Synthesis of Hetarylquinolines: Novel hetarylquinolines containing thiazolidine and dihydrothiazole rings have been synthesized from derivatives of this compound, potentially useful in the creation of new materials and pharmaceuticals (Aleqsanyan & Hambardzumyan, 2021).
Synthesis of Novel Quinazolin Derivatives: Researchers have explored the synthesis of new quinazolin derivatives using this compound, contributing to the field of organic and medicinal chemistry (Reddy et al., 2012).
Multicomponent Synthesis: The compound has been used in the synthesis of tetrahydroquinoline derivatives, suggesting its utility in complex organic synthesis processes (Dyachenko et al., 2015).
Synthesis of 2-Methylquinolines: Its use in the successful synthesis of various 2-methylquinolines highlights its importance in organic synthesis (Chandrashekarappa et al., 2013).
Antituberculosis and Cytotoxicity Studies: Certain 3-heteroarylthioquinoline derivatives synthesized from this compound have shown significant activity against Mycobacterium tuberculosis and cytotoxicity properties, which could be relevant in pharmaceutical research (Chitra et al., 2011).
Safety and Hazards
特性
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c1-8-6-11(16-7-12(14)15)13-10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRXFOXCAABCMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
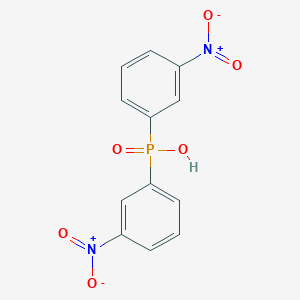
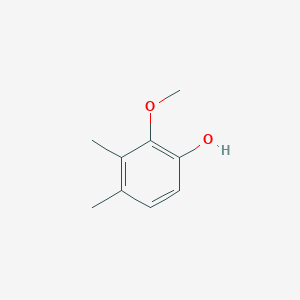
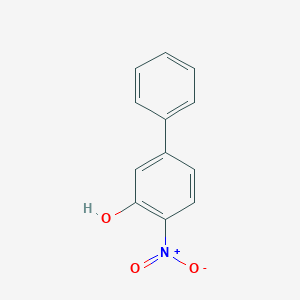
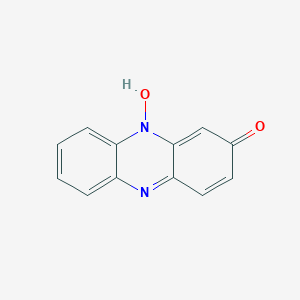
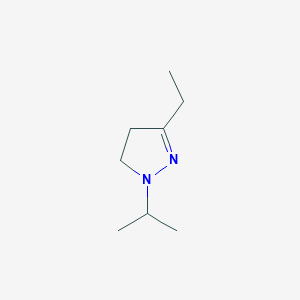

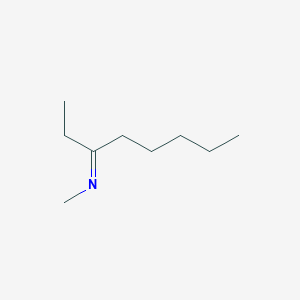
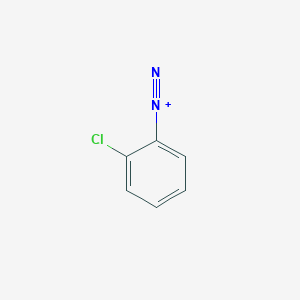

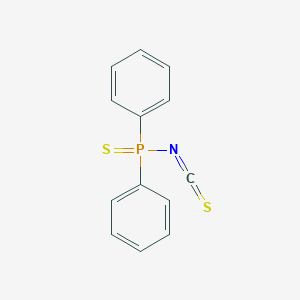
![2-[(3r,5s,8r)-3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl]propan-2-ol](/img/structure/B96027.png)
